molecular formula C11H10N2O2 B3359503 Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- CAS No. 85928-32-1

Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-

Cat. No. B3359503
CAS RN: 85928-32-1
M. Wt: 202.21 g/mol
InChI Key: GLQMBLXNRZTILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- can modulate the expression of various genes and proteins involved in inflammation and oxidative stress. It has also been reported to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, leading to its antioxidant effects.

Advantages and Limitations for Lab Experiments

Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- has several advantages for lab experiments, including its high purity and yield, and its potential applications in various fields. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-. These include further studies on its mechanism of action, potential applications in the development of new drugs, and its effects on various physiological systems. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of higher yields and purity of the compound.

properties

IUPAC Name

1-(2-hydroxyphenyl)-2-imidazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-4-2-1-3-9(10)11(15)7-13-6-5-12-8-13/h1-6,8,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQMBLXNRZTILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399564
Record name Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-

CAS RN

85928-32-1
Record name Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Reactant of Route 3
Reactant of Route 3
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Reactant of Route 4
Reactant of Route 4
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Reactant of Route 5
Reactant of Route 5
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Reactant of Route 6
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.